Ursolate de méthyle

Vue d'ensemble

Description

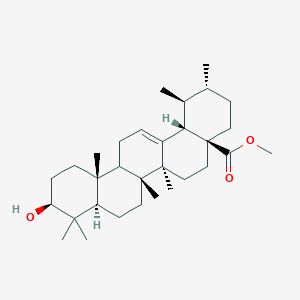

Methyl Ursolate is a natural compound that can be isolated from various plants . It is a derivative of Ursolic Acid (UA), a pentacyclic triterpene acid found in apple peels . It has a molecular formula of C31H50O3 .

Synthesis Analysis

The synthesis of Methyl Ursolate involves the treatment of the crude EtOH-AcOEt extract of commercial apple peels with diazomethane . The compound is then purified by column chromatography .Molecular Structure Analysis

Methyl Ursolate has a molecular formula of C31H50O3, an average mass of 470.727 Da, and a monoisotopic mass of 470.376007 Da . It has 10 defined stereocenters .Chemical Reactions Analysis

The anti-inflammatory effects of Methyl Ursolate have been analyzed in various experimental models, including zymosan-induced paw edema, pleurisy, and arthritis . Both Methyl Ursolate and Ursolic Acid have shown significant inhibitory effects on these inflammatory responses .Physical And Chemical Properties Analysis

Methyl Ursolate has a density of 1.1±0.1 g/cm3, a boiling point of 529.2±50.0 °C at 760 mmHg, and a flash point of 192.2±22.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

L'ursolate de méthyle dans la recherche scientifique : L'this compound, également connu sous le nom d'ester méthylique de l'acide ursolique, est un composé qui a suscité un intérêt considérable dans la recherche scientifique en raison de ses diverses activités biologiques. Vous trouverez ci-dessous des sections détaillées portant sur des applications uniques de ce composé :

Applications anti-inflammatoires

L'this compound a démontré un potentiel de réduction de l'inflammation. Des études ont montré son efficacité dans des modèles d'œdème de la patte, de pleurésie et d'arthrite, suggérant une utilisation potentielle dans des affections comme la polyarthrite rhumatoïde .

Activité antioxydante

Dans des modèles neurologiques comme Caenorhabditis elegans, l'this compound a montré une activité antioxydante en régulant à la hausse l'expression de gènes associés à la réponse au stress et à la longévité .

Activité antimicrobienne

Des dérivés de l'this compound ont été synthétisés et testés pour leurs propriétés antimicrobiennes. Ces études indiquent des activités antitumorales, antivirales et antibactériennes potentielles .

Effets hépatoprotecteurs

L'acide ursolique et ses dérivés, dont l'this compound, ont été identifiés comme possédant des propriétés hépatoprotectrices, protégeant la santé du foie .

Potentiel anticancéreux

Des dérivés de l'this compound ont été étudiés pour leurs activités anticancéreuses. Ils se sont révélés prometteurs pour inhiber NF-κB dans les lignées cellulaires d'adénocarcinome pulmonaire et induire un stress oxydatif dans les cellules cancéreuses .

Gestion des maladies métaboliques

La recherche suggère que l'this compound peut avoir des effets bénéfiques sur les maladies métaboliques. Il a été démontré qu'il a un impact positif sur les concentrations de glucose dans le sang et qu'il contribue à la guérison des complications diabétiques .

Orientations Futures

The potential future directions for Methyl Ursolate include its use in the treatment of various non-communicable diseases such as cancer, diabetes, and chronic respiratory and cardiovascular diseases . Its anti-inflammatory effects suggest potential use in the treatment of conditions like rheumatoid arthritis .

Mécanisme D'action

Target of Action

Methyl Ursolate (MU), also known as Ursolic Acid Methyl Ester, is a derivative of Ursolic Acid (UA), a pentacyclic triterpene acid . The primary targets of MU are similar to those of UA, which include various cellular transcription factors, growth factor receptors, cytokines, and other molecular targets that regulate cell proliferation, metastasis, apoptosis, angiogenesis, and autophagy .

Mode of Action

MU interacts with its targets to induce significant biological effects. For instance, it has been found to reduce paw edema, inhibit protein extravasation into the thoracic cavity, and decrease leukocyte influx into the synovial cavity . Additionally, MU has been shown to decrease the levels of mediators related to synovial inflammation, such as KC/CXCL-1, TNF-α, and IL-1β .

Biochemical Pathways

MU affects several biochemical pathways. It has been reported to inhibit cell migration, vascular permeability, and the expression of pro-inflammatory cytokines . In terms of anticancer properties, studies have demonstrated that MU can modulate the cellular transcription factor, growth factor receptors, cytokines inflammatory, and many other molecular targets which regulate the cell proliferation, metastasis, apoptosis, angiogenesis, and autophagy of cancer cell lines through different mechanisms and signaling pathways .

Pharmacokinetics

To overcome this issue, MU was developed as a derivative of UA with improved solubility . This suggests that MU may have better absorption, distribution, metabolism, and excretion (ADME) properties than UA, potentially leading to improved bioavailability.

Result of Action

The result of MU’s action is a reduction in inflammation and potential anticancer effects. In animal models, treatment with MU reduced paw edema, inhibited protein extravasation, and decreased leukocyte influx . It also decreased the levels of mediators related to synovial inflammation . In terms of anticancer effects, MU has been shown to block cell progression by inducing apoptosis and cell-cycle arrest .

Action Environment

The action of MU can be influenced by various environmental factors. For instance, the source of UA, from which MU is derived, can affect its action. UA is found in various plants, and the vegetal matrix can produce highly viscous and poorly soluble extracts that hamper the isolation of this compound . To overcome this, the crude extract of commercial apple peels was treated with diazomethane to produce MU . This suggests that the method of extraction and the source of UA can influence the action, efficacy, and stability of MU.

Analyse Biochimique

Biochemical Properties

Methyl Ursolate has been shown to interact with various enzymes and proteins. For instance, it binds with the Asn (Asparagine) amino acid residue of KdgR, a protein involved in bacterial metabolism . This interaction is characterized by one H-bond and a binding energy of -8.6 Kcal/mol .

Cellular Effects

Methyl Ursolate has significant effects on various types of cells and cellular processes. For example, it has been shown to have anti-inflammatory effects in different inflammatory models, including experimental arthritis . It influences cell function by decreasing the levels of mediators related to synovial inflammation, such as KC/CXCL-1 levels, TNF-α levels, and IL-1β levels .

Molecular Mechanism

The molecular mechanism of Methyl Ursolate involves its interaction with biomolecules and its influence on gene expression. It binds with the Asn (Asparagine) amino acid residue of KdgR, a protein involved in bacterial metabolism . This binding interaction is likely to influence the activity of the KdgR protein, potentially affecting the metabolic processes within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl Ursolate have been observed over time. For instance, in a study involving zymosan-induced paw edema, pleurisy, and an experimental arthritis model, the anti-inflammatory effects of Methyl Ursolate were analyzed over a period of 4 hours . The study found that paw edema was reduced by 44% after 4 hours of treatment with Methyl Ursolate .

Dosage Effects in Animal Models

The effects of Methyl Ursolate vary with different dosages in animal models. In a study involving zymosan-induced models, Methyl Ursolate was administered at a dosage of 50 mg/kg . The study found that this dosage of Methyl Ursolate significantly reduced inflammation and paw edema .

Metabolic Pathways

It is known to interact with the KdgR protein, which is involved in bacterial metabolism .

Propriétés

IUPAC Name |

methyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSMEKEDOHEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32208-45-0 | |

| Record name | Methyl 3β-hydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

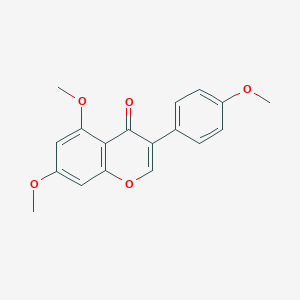

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.